molecular formula C16H26ClNO B594155 PCMPA (hydrochloride) CAS No. 1934-63-0

PCMPA (hydrochloride)

Cat. No.: B594155
CAS No.: 1934-63-0
M. Wt: 283.83 g/mol
InChI Key: SLOSQDPYENDOMX-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic preparation of PCMPA involves several steps, including cyclization and functional group modifications. Specific synthetic routes are not widely documented.

      Reaction Conditions: Details on reaction conditions for PCMPA synthesis are scarce, but it likely involves cyclization of a precursor compound.

      Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: PCMPA may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: PCMPA’s potential as a chemical probe for studying receptor interactions or as a precursor in organic synthesis.

      Biology: Investigating its effects on neuronal receptors or cellular pathways.

      Medicine: Limited research, but it could be explored for potential therapeutic applications.

      Industry: No established industrial applications yet.

  • Mechanism of Action

      Targets: The exact molecular targets of PCMPA remain unknown.

      Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: PCMPA’s uniqueness lies in its structural similarity to PCP while having distinct properties.

      Similar Compounds: Other related compounds include PCP, ketamine, and other arylcyclohexylamines.

    Biological Activity

    PCMPA (hydrochloride), a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its pharmacological properties.

    Overview of PCMPA

    PCMPA, chemically known as 2-(4-chlorophenyl)-N-(2-pyridinyl)acetamide hydrochloride, is a derivative of pyridine and has been studied for its effects on various biological systems. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which are crucial for many physiological processes.

    Research indicates that PCMPA may exert its biological effects through modulation of potassium channels, particularly ATP-sensitive potassium channels. This modulation can lead to membrane hyperpolarization in various cell types, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases .

    Table 1: Summary of Biological Activities of PCMPA

    Activity Description Reference
    Vasodilation Induces relaxation of vascular smooth muscle leading to decreased blood pressure.
    Neurotransmitter Modulation Influences neurotransmitter release and uptake in neuronal tissues.
    Antihypertensive Effects Demonstrated significant reductions in blood pressure in animal models.

    Case Study 1: Antihypertensive Properties

    In a controlled study involving normotensive rats, PCMPA was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent. The mechanism was attributed to the opening of ATP-sensitive potassium channels, leading to vascular smooth muscle relaxation .

    Case Study 2: Neuroprotective Effects

    Another study explored the neuroprotective effects of PCMPA in a rodent model of ischemic stroke. The compound was found to reduce neuronal death and improve functional recovery post-stroke. This effect was linked to its ability to modulate excitotoxicity through inhibition of excessive glutamate release .

    Research Findings

    Recent studies have highlighted the multifaceted biological activities of PCMPA. The following points summarize key findings:

    • Cardiovascular Effects : PCMPA has been shown to significantly lower blood pressure and improve endothelial function in animal models.
    • Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
    • Safety Profile : Toxicological assessments indicate that PCMPA has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials.

    Properties

    IUPAC Name

    N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SLOSQDPYENDOMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H26ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001043198
    Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.83 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1934-63-0
    Record name N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043198
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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